

Physical and chemical properties of the 5H-pyrrolo[2,3-d]pyrimidine scaffold

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Compound of Interest

Compound Name: **5H-pyrrolo[2,3-d]pyrimidine**

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An In-depth Technical Guide to the 5H-pyrrolo[2,3-d]pyrimidine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **5H-pyrrolo[2,3-d]pyrimidine**, also known as 7-deazapurine, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.^{[1][2][3]} Its structural resemblance to the endogenous purine nucleobases allows it to interact with a wide range of biological targets, particularly protein kinases. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological significance of the **5H-pyrrolo[2,3-d]pyrimidine** core, with a focus on its role as a versatile scaffold for the development of targeted therapeutics.

Physicochemical Properties

The physicochemical properties of the unsubstituted **5H-pyrrolo[2,3-d]pyrimidine** scaffold are crucial for understanding its behavior in biological systems and for guiding the design of new derivatives. While experimental data for the parent scaffold is limited, a combination of computed values and data from closely related analogs provides a reliable profile.

Table 1: Physicochemical Properties of **5H-pyrrolo[2,3-d]pyrimidine** and a Key Derivative

Property	5H-pyrrolo[2,3-d]pyrimidine (7-Deazapurine)	5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
Molecular Formula	C ₆ H ₅ N ₃	C ₆ H ₅ N ₃ O
Molecular Weight	119.12 g/mol	135.12 g/mol
Melting Point	Not reported	>300 °C (decomposes)
Boiling Point	Not reported	Not reported
pKa (predicted)	~8-9 (for the pyrrole N-H)	Not reported
LogP (XLogP3)	-0.6	-0.6
Aqueous Solubility	Poorly soluble	Not reported
Hydrogen Bond Donors	1	2
Hydrogen Bond Acceptors	2	2
Topological Polar Surface Area	41.6 Å ²	54.9 Å ²

Data for 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one is from PubChem CID 15525019.

Chemical Properties and Reactivity

The **5H-pyrrolo[2,3-d]pyrimidine** scaffold possesses a rich and versatile chemistry, allowing for functionalization at multiple positions. The reactivity is influenced by the electron-donating nature of the pyrrole ring fused to the electron-deficient pyrimidine ring.

Key Reactive Centers:

- N7 (Pyrrole Nitrogen): The pyrrole nitrogen is a key site for substitution and is often protected during synthetic manipulations.
- C4 and C6 (Pyrimidine Ring): These positions are susceptible to nucleophilic substitution, particularly when activated by a leaving group such as a halogen.
- C2 and C5 (Pyrrole Ring): These positions can undergo electrophilic substitution reactions.

The scaffold's reactivity allows for the introduction of a wide variety of substituents, enabling the fine-tuning of its physicochemical and pharmacological properties.

Experimental Protocols

The synthesis of the **5H-pyrrolo[2,3-d]pyrimidine** core and its derivatives is a well-established area of organic chemistry. Below are representative protocols for the synthesis of a key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and a general method for the synthesis of the parent scaffold.

Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (A Key Intermediate)

This multi-step synthesis is a common route to access a versatile intermediate for further derivatization.

Experimental Workflow for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Synthesis



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A multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Step 1: Synthesis of 2-Mercapto-4-amino-6-hydroxypyrimidine

- Dissolve ethyl cyanoacetate (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add a solution of sodium ethoxide (1.5 equivalents) in ethanol, maintaining the temperature below 10 °C.
- Stir the reaction mixture at room temperature for 2 hours, then reflux for 8-10 hours.

- Cool the mixture to room temperature and collect the precipitate by filtration.
- Wash the solid with cold ethanol and dry under vacuum to yield the product.

Step 2: Synthesis of 4-Amino-6-hydroxypyrimidine

- Suspend 2-mercapto-4-amino-6-hydroxypyrimidine (1 equivalent) in aqueous ammonia.
- Add Raney nickel (approximately 3-5 times the weight of the pyrimidine) portion-wise.
- Heat the mixture at 80-100 °C for 4-6 hours.
- Filter the hot reaction mixture to remove the Raney nickel.
- Cool the filtrate to allow the product to crystallize.
- Collect the solid by filtration, wash with cold water, and dry.

Step 3: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

- Suspend 4-amino-6-hydroxypyrimidine (1 equivalent) and sodium acetate (3 equivalents) in water.
- Heat the mixture to 60-80 °C.
- Slowly add an aqueous solution of chloroacetaldehyde (2 equivalents).
- Stir the reaction at this temperature for 4-6 hours.
- Cool the mixture to room temperature and collect the precipitate by filtration.
- Wash the solid with water and dry to obtain the product.

Step 4: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

- Carefully add 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1 equivalent) to phosphorus oxychloride (POCl_3) (5-10 equivalents) at 0 °C.
- Slowly heat the mixture to 80-100 °C and stir for 2-4 hours.

- Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
- Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) while keeping the temperature low.
- Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent like toluene.[\[4\]](#)
[\[5\]](#)

General Analytical Methods

The characterization of the **5H-pyrrolo[2,3-d]pyrimidine** scaffold and its derivatives relies on standard analytical techniques.

Table 2: Key Analytical Techniques for Characterization

Technique	Purpose	Expected Observations for the Unsubstituted Scaffold
¹ H NMR	Structural elucidation and confirmation of proton environments.	Signals corresponding to the protons on the pyrrole and pyrimidine rings.
¹³ C NMR	Determination of the carbon skeleton.	Resonances for the six carbon atoms of the bicyclic system.
Mass Spectrometry	Determination of molecular weight and fragmentation patterns.	A molecular ion peak corresponding to the exact mass of the compound.
FT-IR Spectroscopy	Identification of functional groups.	Characteristic N-H stretching and C=N and C=C bond vibrations.
Melting Point	Assessment of purity.	A sharp melting point for a pure compound.
HPLC	Purity determination and reaction monitoring.	A single major peak for a pure compound.

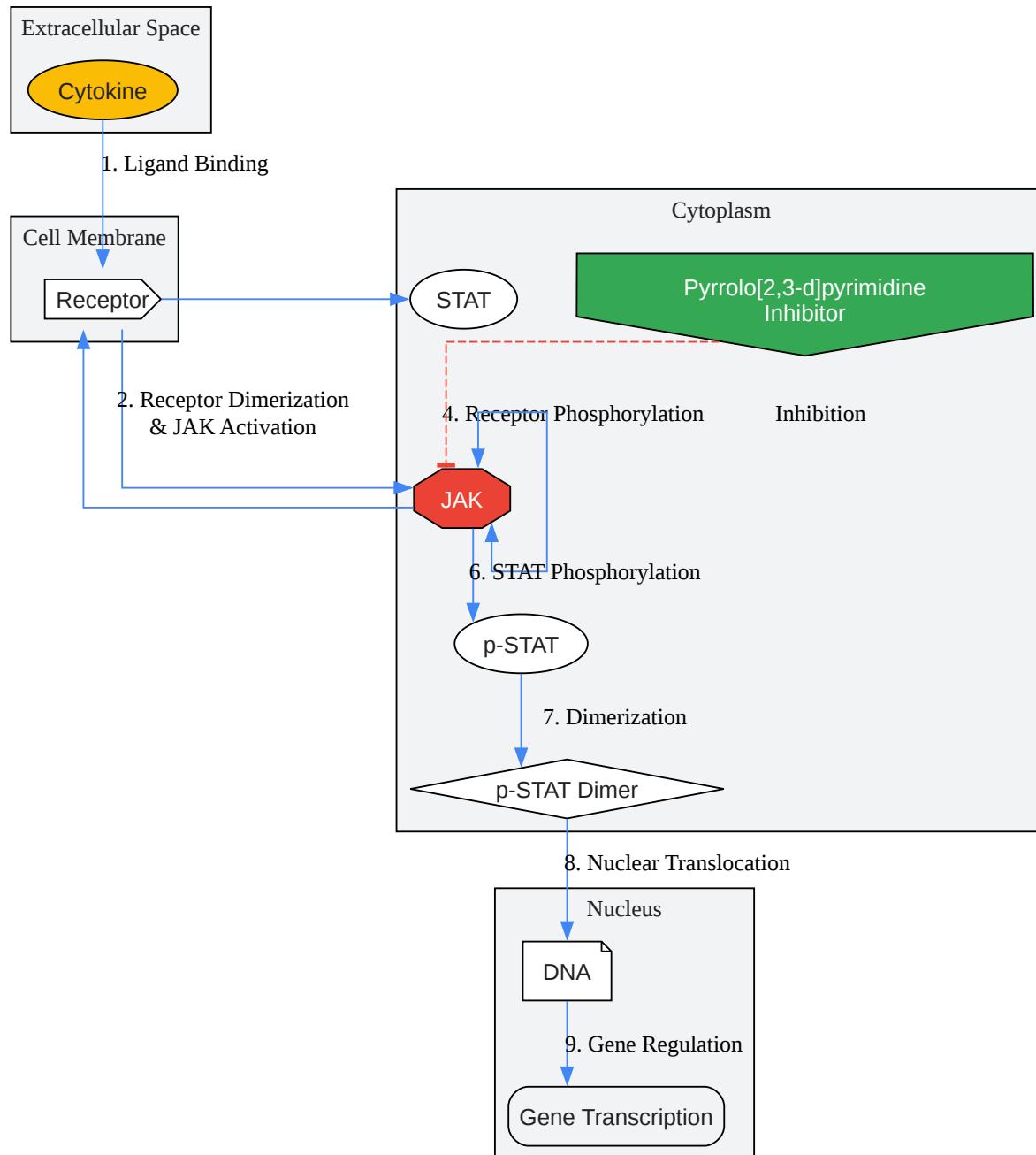
Biological Activity and Signaling Pathways

The **5H-pyrrolo[2,3-d]pyrimidine** scaffold is a cornerstone in the development of kinase inhibitors due to its ability to mimic the purine core of ATP and bind to the ATP-binding site of various kinases.^[6] Derivatives of this scaffold have shown potent inhibitory activity against several key kinases implicated in cancer and inflammatory diseases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) kinase.

Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transduces signals from cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.^[7] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.^[7] Several **5H-pyrrolo[2,3-d]pyrimidine**-based compounds, such as Tofacitinib, are potent JAK inhibitors.

JAK-STAT Signaling Pathway and Inhibition

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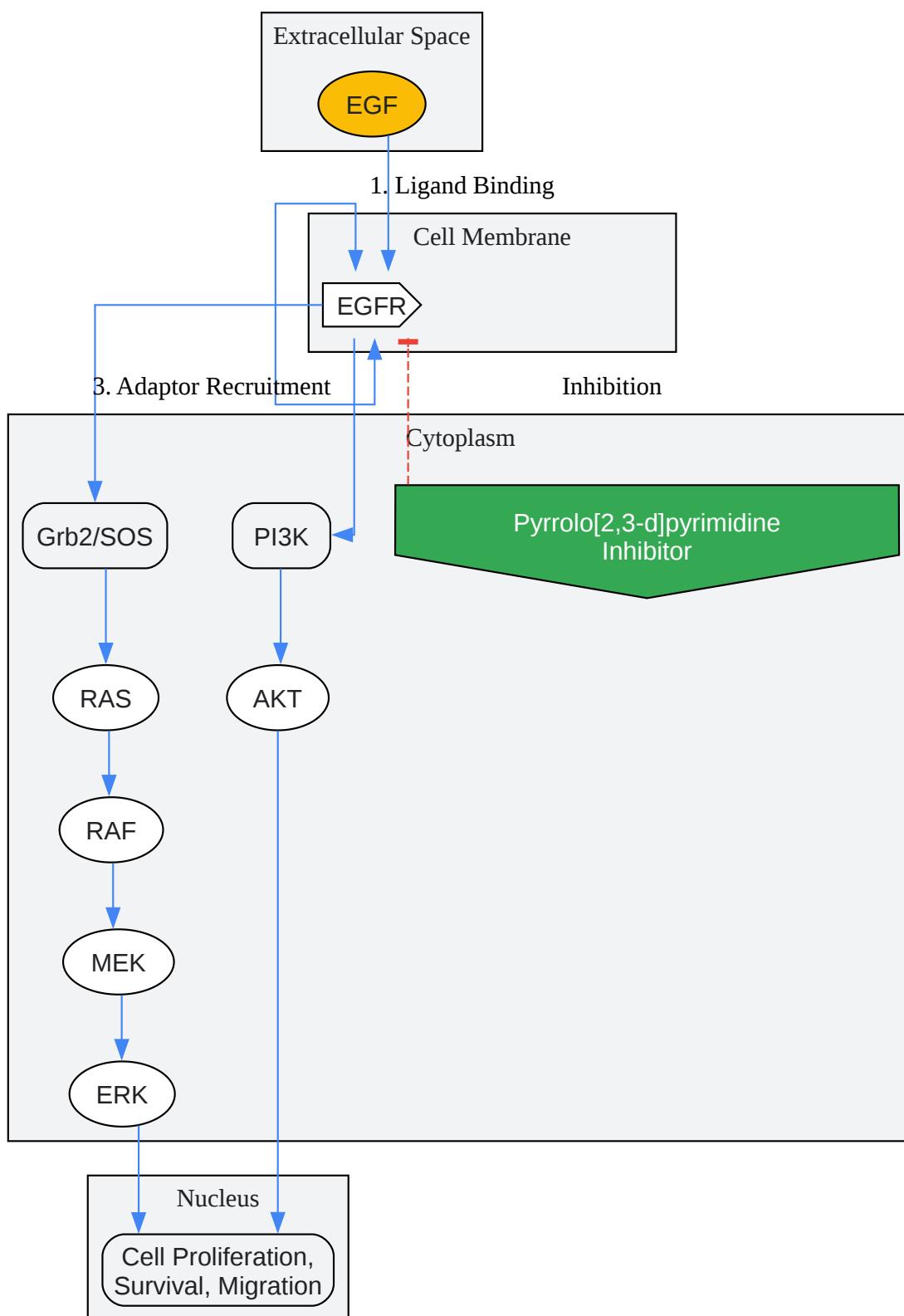
Mechanism of JAK-STAT signaling and its inhibition.

Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors competitively bind to the ATP-binding pocket of JAKs, preventing the phosphorylation and activation of STAT proteins. This blockade of the signaling cascade leads to the downregulation of inflammatory and proliferative genes.[\[8\]](#)

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[\[5\]](#)[\[9\]](#) Overexpression or activating mutations of EGFR are common in various cancers, making it a prime target for cancer therapy.[\[10\]](#)[\[11\]](#)

EGFR Signaling Pathway and Inhibition



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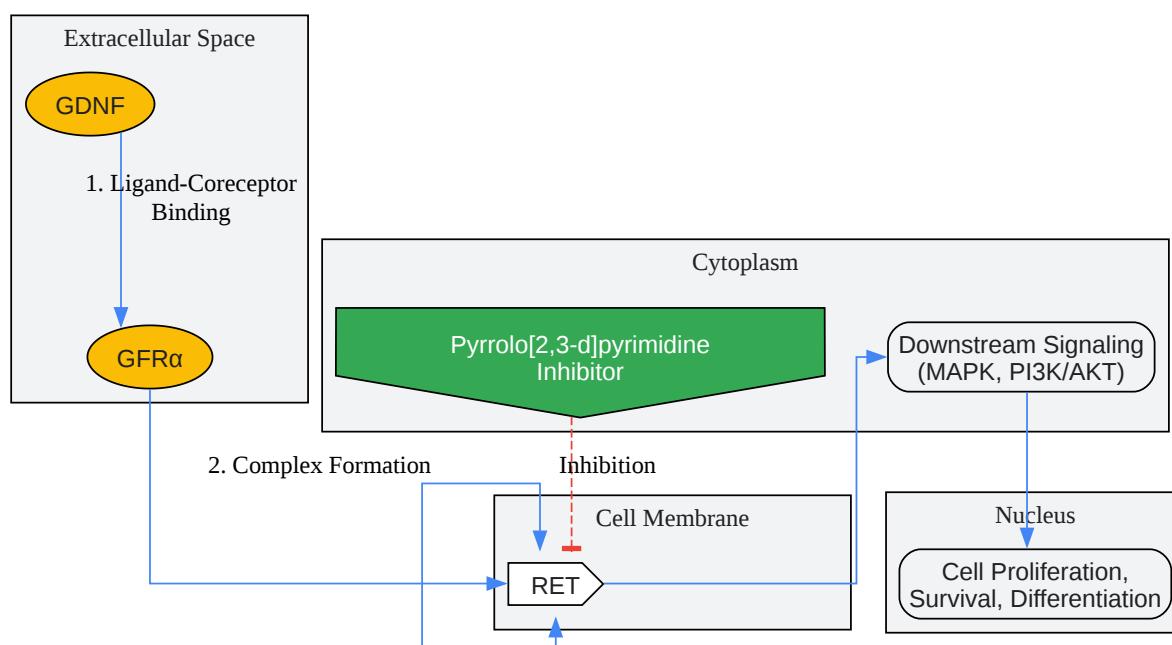
Overview of EGFR signaling and its inhibition.

Pyrrolo[2,3-d]pyrimidine derivatives designed as EGFR inhibitors act by occupying the ATP-binding site of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of cancer cell growth and proliferation.[12][13]

Inhibition of the RET Signaling Pathway

The RET proto-oncogene encodes a receptor tyrosine kinase that is essential for the normal development of the nervous and renal systems. However, genetic alterations such as point mutations and chromosomal rearrangements can lead to constitutive activation of RET, driving the development of various cancers, including thyroid and non-small cell lung cancer.[9][14][15]

RET Signaling Pathway and Inhibition



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Mechanism of RET signaling and its inhibition.

Selective RET inhibitors based on the **5H-pyrrolo[2,3-d]pyrimidine** scaffold have been developed to target these oncogenic RET alterations. By binding to the kinase domain of RET, these inhibitors block its catalytic activity and prevent the activation of downstream oncogenic signaling pathways, leading to tumor growth inhibition.[16][17][18]

Conclusion

The **5H-pyrrolo[2,3-d]pyrimidine** scaffold is a highly versatile and valuable core in modern drug discovery. Its favorable physicochemical and chemical properties, combined with its ability to effectively mimic the purine structure of ATP, make it an ideal starting point for the design of potent and selective kinase inhibitors. The extensive research into its synthesis and biological activities has led to the development of several clinically successful drugs and a rich pipeline of promising therapeutic candidates. This guide provides a foundational understanding of this important scaffold, intended to aid researchers and drug development professionals in their efforts to leverage its potential for the discovery of new and improved medicines.

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